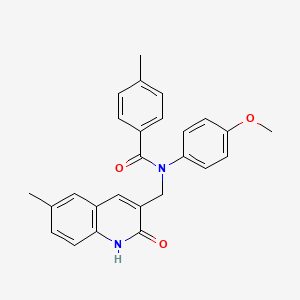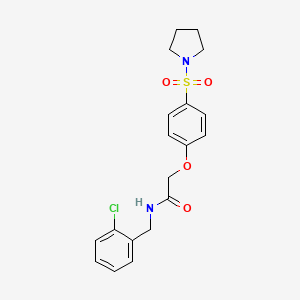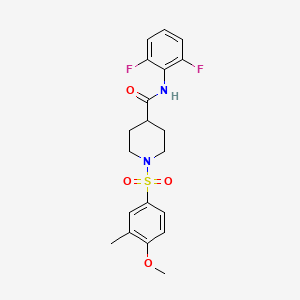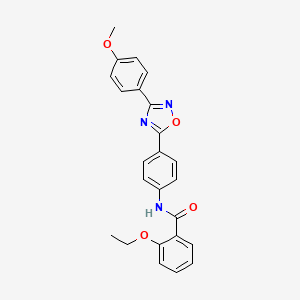
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(4-methoxyphenyl)isonicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(4-methoxyphenyl)isonicotinamide, also known as HMN-214, is a novel small molecule inhibitor that has gained significant attention in the field of cancer research. HMN-214 has shown promising results in preclinical studies for the treatment of various types of cancer, including breast, lung, and prostate cancer.
Wirkmechanismus
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(4-methoxyphenyl)isonicotinamide targets multiple signaling pathways involved in cancer cell growth and survival. N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(4-methoxyphenyl)isonicotinamide inhibits the activity of PI3K/AKT/mTOR and MAPK/ERK pathways, which are frequently dysregulated in cancer. By inhibiting these pathways, N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(4-methoxyphenyl)isonicotinamide induces cell cycle arrest and apoptosis in cancer cells. N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(4-methoxyphenyl)isonicotinamide also inhibits the activity of heat shock protein 90 (Hsp90), which is involved in the stabilization of multiple oncogenic proteins. By inhibiting Hsp90, N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(4-methoxyphenyl)isonicotinamide destabilizes oncogenic proteins and induces apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(4-methoxyphenyl)isonicotinamide has been shown to have potent anti-tumor activity in preclinical studies. N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(4-methoxyphenyl)isonicotinamide inhibits the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(4-methoxyphenyl)isonicotinamide has also been shown to sensitize cancer cells to chemotherapy and radiation therapy. In addition, N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(4-methoxyphenyl)isonicotinamide has been shown to inhibit angiogenesis, the process by which tumors develop new blood vessels to support their growth. By inhibiting angiogenesis, N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(4-methoxyphenyl)isonicotinamide reduces the blood supply to tumors, making them more susceptible to treatment.
Vorteile Und Einschränkungen Für Laborexperimente
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(4-methoxyphenyl)isonicotinamide has several advantages for lab experiments. N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(4-methoxyphenyl)isonicotinamide is a small molecule inhibitor that can be easily synthesized in high yield and purity. N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(4-methoxyphenyl)isonicotinamide has been extensively studied in preclinical models and has shown promising results in the treatment of various types of cancer. However, there are also limitations to the use of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(4-methoxyphenyl)isonicotinamide in lab experiments. N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(4-methoxyphenyl)isonicotinamide has not yet been tested in clinical trials, and its safety and efficacy in humans are not yet known. In addition, N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(4-methoxyphenyl)isonicotinamide may have off-target effects that could limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(4-methoxyphenyl)isonicotinamide. First, N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(4-methoxyphenyl)isonicotinamide should be tested in clinical trials to determine its safety and efficacy in humans. Second, the mechanism of action of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(4-methoxyphenyl)isonicotinamide should be further elucidated to identify potential biomarkers for patient selection and response monitoring. Third, the combination of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(4-methoxyphenyl)isonicotinamide with other cancer therapies should be explored to maximize its anti-tumor activity. Fourth, the development of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(4-methoxyphenyl)isonicotinamide analogs with improved pharmacokinetic and pharmacodynamic properties should be pursued. Finally, the use of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(4-methoxyphenyl)isonicotinamide in combination with immunotherapy should be investigated to enhance the immune response against cancer.
Synthesemethoden
The synthesis of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(4-methoxyphenyl)isonicotinamide involves a multi-step process that begins with the reaction of 2-hydroxy-6-methylquinoline with para-methoxybenzyl chloride to form 2-(para-methoxybenzyl)-6-methylquinoline. This intermediate is then reacted with isonicotinoyl chloride to form the final product, N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(4-methoxyphenyl)isonicotinamide. The synthesis method has been optimized to produce N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(4-methoxyphenyl)isonicotinamide in high yield and purity.
Wissenschaftliche Forschungsanwendungen
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(4-methoxyphenyl)isonicotinamide has been extensively studied for its potential use in cancer treatment. Preclinical studies have shown that N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(4-methoxyphenyl)isonicotinamide has potent anti-tumor activity, inhibiting the growth and proliferation of cancer cells. N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(4-methoxyphenyl)isonicotinamide has been shown to induce cell cycle arrest and apoptosis in cancer cells by targeting multiple signaling pathways, including the PI3K/AKT/mTOR and MAPK/ERK pathways. N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(4-methoxyphenyl)isonicotinamide has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy.
Eigenschaften
IUPAC Name |
N-(4-methoxyphenyl)-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O3/c1-16-3-8-22-18(13-16)14-19(23(28)26-22)15-27(20-4-6-21(30-2)7-5-20)24(29)17-9-11-25-12-10-17/h3-14H,15H2,1-2H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZULNHULEHVHOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)C(=C2)CN(C3=CC=C(C=C3)OC)C(=O)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxyphenyl)-N-[(6-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl]pyridine-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

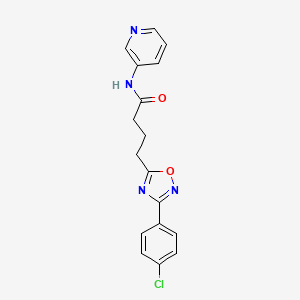

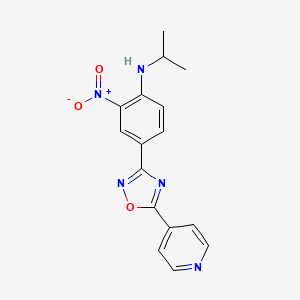
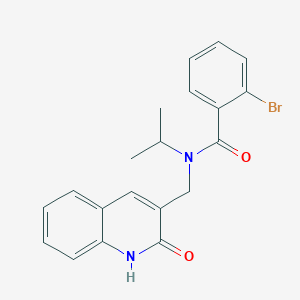

![8-bromo-N-(2-ethoxyphenyl)-6-oxo-2,6-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B7717295.png)

